2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
Overview
Description
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is a useful research compound. Its molecular formula is C10H10F4O3S and its molecular weight is 286.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Fluoro-β-amino Acrylaldehydes
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is used in the synthesis of (Z)-α-fluoro-β-amino acrylaldehydes, which are obtained by reacting with primary or secondary amines. This method is efficient, offering a straightforward route to these compounds in good to excellent yields (Funabiki et al., 1994).
Generation of Difluoro-1-alkenes
Another significant application is in the synthesis of disubstituted 1,1-difluoro-1-alkenes. Here, 2,2,2-Trifluoroethyl p-toluenesulfonate undergoes a reaction to produce difluorovinylboranes, which are then used to couple with aryl iodides, yielding difluoro-1-alkenes in good yields (Ichikawa et al., 1991).
Polymer-Supported Catalysis
Poly(4-vinylpyridinium) p-toluenesulfonate serves as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers. This approach is noted for its mildness, efficiency, and convenience, producing the desired products in good to excellent yields and purity (Li & Ganesan, 1998).
Synthesis of Difluorovinyl Carbonyl Compounds
In a related synthesis, 2,2,2-Trifluoroethyl p-toluenesulfonate reacts with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates to afford difluorovinyl carbonyl compounds (Ichikawa et al., 1992).
Radiofluorination Applications
Tetrabutylammonium p-toluenesulfonate is utilized in aliphatic radiofluorination of labeling precursors for radiotracer preparation. This method is advantageous due to its operational convenience and compatibility with various automated synthesizers (Orlovskaya et al., 2020).
Electrode Modification
The use of tetraethylammonium p-toluenesulfonate in the electrodeposition of polybenzo[c]thiophene from solution leads to the formation of compact, smooth films on electrodes. This method is noted for its lower overpotentials and reduced film inhomogeneity issues (Higgins et al., 1996).
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNPHAMGJIKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366184 | |
Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786-31-2 | |
Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 786-31-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate in the context of this research?
A1: In this research, this compound serves as a precursor to a key reactive intermediate. Upon dehydrofluorination, it transforms into 2,3,3-trifluoro-1-propenyl p-toluenesulfonate []. This intermediate is then used to synthesize a series of (Z)-α-fluoro-β-amino acrylaldehydes, which are valuable building blocks in organic synthesis.
Q2: What is significant about the reaction of 2,3,3-trifluoro-1-propenyl p-toluenesulfonate with amines?
A2: The research highlights the efficiency and versatility of using 2,3,3-trifluoro-1-propenyl p-toluenesulfonate (derived from this compound) to react with a variety of primary and secondary amines. This reaction, facilitated by fluoride ion and triethylamine, offers a practical approach to synthesizing (Z)-α-fluoro-β-amino acrylaldehydes with high stereoselectivity, favoring the (Z)-isomer []. This method provides a valuable tool for accessing these compounds, expanding their potential applications in various fields.
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